![molecular formula C28H42N4O10 B5052878 Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt](/img/structure/B5052878.png)
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt
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Overview
Description
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt is a synthetic peptide compound. It is composed of a sequence of amino acids, specifically tyrosine, alanine, and glycine, with protective groups such as tert-butyloxycarbonyl (Boc) and ethyl ester (OEt). This compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino acids using Boc groups to prevent unwanted side reactions. The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM). The final product is obtained by deprotecting the Boc groups and esterifying the carboxyl group with ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt can undergo various chemical reactions, including:
Deprotection: Removal of Boc groups using acids like trifluoroacetic acid (TFA).
Hydrolysis: Breaking down the ester bond using bases or acids.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with N-methylmorpholine (NMM).
Major Products Formed
Deprotection: Free amino acids or peptides.
Hydrolysis: Carboxylic acids and alcohols.
Coupling: Extended peptide chains.
Scientific Research Applications
Applications in Peptide Synthesis
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt is widely used in peptide synthesis due to its structural properties and protective groups that facilitate various coupling reactions.
Research indicates that this compound can be effectively employed to synthesize dipeptides from various amino acids. Its unique structure allows for flexibility in the synthesis of complex peptides with diverse biological activities .
Interaction Studies
Studies have demonstrated that this compound can interact with biological targets such as enzymes and receptors. These interactions are crucial for understanding the compound's potential therapeutic applications.
- Opioid Receptor Studies: Analogues of this compound have been investigated for their binding affinity to opioid receptors, revealing insights into their analgesic properties .
Drug Development
The compound's ability to form stable structures makes it a candidate for drug development, particularly in creating novel analgesics with reduced side effects. Research has indicated that modifications to the structure can enhance bioactivity while minimizing adverse effects .
Case Study: Enhanced Analgesic Properties
A study explored the modification of peptide analogues derived from this compound, focusing on their μ and δ opioid receptor activities. The findings suggested that certain structural modifications led to improved analgesic effects without significant side effects, highlighting the importance of structure-activity relationships in drug design .
Case Study: Peptide Nucleic Acid Synthesis
In another application, this compound was utilized in the synthesis of peptide nucleic acids (PNA). The study compared different coupling reagents and solvents to optimize yield and purity, demonstrating the versatility of this compound in advanced biochemical applications .
Mechanism of Action
The mechanism of action of Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (Boc) ensure stability during synthesis, while the peptide sequence can mimic natural substrates or inhibitors, allowing researchers to study biochemical pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
Boc-DL-Tyr(Boc)-DL-Ala-Gly-OH: Lacks the ethyl ester group, making it less reactive in certain conditions.
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-NH2: Contains an amide group instead of an ester, altering its solubility and reactivity.
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OMe: Has a methoxy group instead of an ethoxy group, affecting its chemical properties.
Uniqueness
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt is unique due to its specific sequence and protective groups, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and research applications.
Properties
IUPAC Name |
ethyl 2-[[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoyl]amino]propanoylamino]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O10/c1-9-39-22(34)16-29-21(33)15-30-23(35)17(2)31-24(36)20(32-25(37)41-27(3,4)5)14-18-10-12-19(13-11-18)40-26(38)42-28(6,7)8/h10-13,17,20H,9,14-16H2,1-8H3,(H,29,33)(H,30,35)(H,31,36)(H,32,37) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOODJIGZPUJBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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